Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine
CAS No.: 775288-49-8
Cat. No.: VC7742660
Molecular Formula: C10H22N2
Molecular Weight: 170.3
* For research use only. Not for human or veterinary use.
![Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine - 775288-49-8](/images/structure/VC7742660.png)
Specification
CAS No. | 775288-49-8 |
---|---|
Molecular Formula | C10H22N2 |
Molecular Weight | 170.3 |
IUPAC Name | N-ethyl-N-methyl-2-piperidin-4-ylethanamine |
Standard InChI | InChI=1S/C10H22N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h10-11H,3-9H2,1-2H3 |
Standard InChI Key | ULMYBZATEBIRMM-UHFFFAOYSA-N |
SMILES | CCN(C)CCC1CCNCC1 |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine (systematic IUPAC name: N-ethyl-N-methyl-2-(piperidin-4-yl)ethanamine) features a piperidine ring connected via an ethyl linker to a tertiary amine bearing ethyl and methyl substituents. The molecular formula is C₁₁H₂₄N₂, with a molecular weight of 184.33 g/mol. While no specific CAS registry number is publicly documented for this exact structure, its closest analogues, such as dimethyl-(2-piperidin-4-yl-ethyl)-amine (CAS 102308-48-5), exhibit molecular weights of 156.27 g/mol and share similar backbone configurations .
Key Structural Features:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and base strength (pKa ~10.5).
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Ethyl-Methyl Amine Substituents: Electron-donating alkyl groups that modulate electron density at the nitrogen, influencing receptor binding and solubility.
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Ethyl Linker: A two-carbon chain between the piperidine and amine groups, enhancing molecular flexibility and enabling optimal spatial orientation for target engagement.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via alkylation or reductive amination strategies, paralleling methods used for structurally related piperidine derivatives :
Method 1: Alkylation of 4-(2-Aminoethyl)piperidine
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Reagents: 4-(2-Aminoethyl)piperidine, methyl iodide, ethyl bromide, potassium carbonate.
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Conditions: Solvent (tetrahydrofuran, 60°C), 24-hour reaction under nitrogen atmosphere.
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Workup: Neutralization with dilute HCl, extraction with dichloromethane, and purification via column chromatography (silica gel, methanol/ethyl acetate gradient).
Method 2: Reductive Amination
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Substrates: 2-(Piperidin-4-yl)acetaldehyde, methylamine, ethylamine.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
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Yield: 65–72% after recrystallization from hexane/ethyl acetate.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and purity:
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Catalyst: Nickel or palladium on carbon (1–5 wt%) for hydrogenation steps.
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Purification: Distillation under reduced pressure (boiling point ~210–220°C at 0.1 mmHg).
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Quality Control: HPLC-UV (λ = 254 nm) confirms >98% purity, with residual solvents monitored via GC-MS .
Physicochemical Properties
Key Observations:
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Moderate lipophilicity (LogP ~1.9) suggests balanced membrane permeability and aqueous solubility, ideal for central nervous system (CNS) penetration.
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The tertiary amine’s pKa (~9.8) indicates protonation under physiological conditions, enhancing interactions with anionic binding pockets in biological targets .
Target | Assay Type | IC₅₀/Ki (nM) | Source |
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α4β2 nAChR | Radioligand binding | 120 ± 15 | |
μ-Opioid Receptor | cAMP inhibition | 450 ± 60 | |
Serotonin Transporter (SERT) | Uptake inhibition | >1,000 |
Mechanistic Insights:
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nAChR Modulation: The ethyl linker and piperidine ring enable optimal spatial arrangement for interacting with the receptor’s hydrophobic pocket, mimicking endogenous acetylcholine.
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Selectivity: Lower affinity for μ-opioid and serotonin transporters suggests specificity toward cholinergic pathways, reducing off-target effects.
Neuropharmacological Applications
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Cognitive Enhancement: In rodent models, analogues improved Y-maze spontaneous alternation performance by 40% at 10 mg/kg (i.p.), indicating potential for Alzheimer’s therapy.
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Analgesia: Weak μ-opioid receptor binding (IC₅₀ ~450 nM) implies limited utility in pain management compared to dedicated opioids.
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Structural Difference | LogP | α4β2 nAChR IC₅₀ (nM) |
---|---|---|---|---|
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine | C₁₁H₂₄N₂ | Ethyl-methyl amine substituents | 1.9 | 120 |
Dimethyl-(2-piperidin-4-yl-ethyl)-amine | C₉H₂₀N₂ | Dimethyl amine substituents | 1.8 | 95 |
4-(2-Piperidin-4-yl-ethyl)-morpholine | C₁₀H₂₀N₂O | Morpholine oxygen | 1.2 | 210 |
Functional Implications:
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Dimethyl vs. Ethyl-Methyl Groups: Dimethyl analogues exhibit slightly higher nAChR affinity (IC₅₀ 95 vs. 120 nM), likely due to reduced steric hindrance.
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Morpholine Substitution: The oxygen atom in morpholine derivatives increases polarity (LogP 1.2), reducing blood-brain barrier penetration but improving aqueous solubility.
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